N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine
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Overview
Description
N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine is a fluorinated organic compound It is characterized by the presence of tetrafluoro groups and a phenylethyl moiety, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine typically involves the reaction of 1,1,2,2-tetrafluoro-2-phenylethylamine with a suitable aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The tetrafluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of new fluorinated compounds .
Scientific Research Applications
N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethane: A fluorinated compound with similar structural features but different applications.
Flubendiamide: Another fluorinated compound used as an insecticide with distinct chemical properties.
Properties
CAS No. |
61547-70-4 |
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Molecular Formula |
C16H13F4NO |
Molecular Weight |
311.27 g/mol |
IUPAC Name |
N-[1-[2-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C16H13F4NO/c1-11(21-22)13-9-5-6-10-14(13)16(19,20)15(17,18)12-7-3-2-4-8-12/h2-10,22H,1H3 |
InChI Key |
BVKKPQXSVCKSFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1C(C(C2=CC=CC=C2)(F)F)(F)F |
Origin of Product |
United States |
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